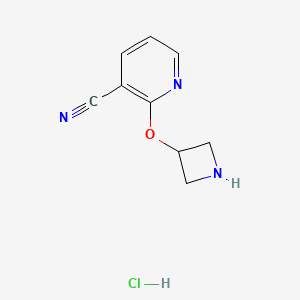![molecular formula C11H8Cl2N2O2 B1470225 1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1369066-17-0](/img/structure/B1470225.png)
1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for “1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid”, the synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction1.Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like single-crystal X-ray diffraction2.
Chemical Reactions Analysis
Again, while specific reactions involving “1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid” are not available, similar compounds often undergo reactions like the Suzuki–Miyaura coupling1.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties like density, melting point, boiling point, and solubility in water can be determined4.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways and Derivatives : Research on 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, reveals methods for their synthesis using metallic derivatives of imidazole and phosphorus halides. These derivatives exhibit a wide range of biological activities due to their structural diversity. Imidazole derivatives, such as those related to "1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid," are highlighted for their insecticidal, anti-blastic, sugar-lowering, and neurodegenerative activities among others. The synthesis process often involves cross-coupling reactions facilitated by palladium catalysts, offering pathways to develop new compounds with significant pharmacological potential (Abdurakhmanova et al., 2018).
Antitumor Applications : Imidazole derivatives have been extensively reviewed for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole derivatives show promise in preclinical testing for cancer treatment. The structural versatility of imidazole derivatives makes them a valuable asset in the search for new antitumor drugs (Iradyan et al., 2009).
Environmental Applications
Wastewater Treatment : The treatment of wastewater from the pesticide industry, which often contains toxic pollutants like dichlorophenols, has been studied to identify effective remediation methods. Biological processes and granular activated carbon are highlighted for their efficiency in removing such compounds, potentially leading to the development of more sustainable wastewater management strategies (Goodwin et al., 2018).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures5.
Future Directions
The future directions in the study of such compounds could involve exploring their potential biological activities, developing more efficient synthesis methods, and studying their behavior in various chemical reactions.
Please note that this information is quite general and may not apply directly to “1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid”. For a comprehensive analysis of this specific compound, more detailed study and research would be required.
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(3-9(8)13)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDGGUHTVDXJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1470149.png)



![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1470156.png)




![6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid](/img/structure/B1470165.png)